molecular formula C9H8FN3O B8390530 3-Ethyl-6-fluoro-1,2,4-benzotriazine 1-Oxide

3-Ethyl-6-fluoro-1,2,4-benzotriazine 1-Oxide

Cat. No. B8390530
M. Wt: 193.18 g/mol
InChI Key: BIEPCOVSTURJLD-UHFFFAOYSA-N
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Patent
US07816521B2

Procedure details

Pd(PPh3)4 (196 mg, 0.17 mmol) was added to a stirred solution of chloride 27 (329 mg, 1.7 mmol) and tetraethyltin (0.7 mL, 3.3 mmol) in DME (20 mL), the solution degassed, and stirred under N2 at reflux temperature for 16 h. The solvent was evaporated and the residue purified by chromatography, eluting with 20% EtOAc/pet. ether to give an oil which was further purified by chromatography, eluting with 5% EtOAc/DCM, to give 1-oxide 28 (295 mg, 93%) as a white solid, mp (EtOAc/pet. ether) 122-124° C.; 1H NMR δ 8.48 (dd, J=9.5, 5.5 Hz, 1 H, H-8), 7.60 (dd, J=8.7, 2.6 Hz, 1 H, H-5), 7.38 (m, 1 H, H-7), 3.04 (q, J=7.6 Hz, 2 H, CH2), 1.43 (t, J=7.6 Hz, 3 H, CH3); 13C NMR δ 168.6 (q, J=175 Hz), 165.1, 149.5(d, J=15 Hz), 130.5, 123.2 (d, J=11 Hz), 120.0 (d, J=26 Hz), 112.7 (d, J=22 Hz), 30.7, 12.2. Anal. Calcd for C9H8FN3O: C, 56.0; H, 4.2; N, 21.8. Found: C, 56.0; H, 4.2; N, 21.8%.
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
196 mg
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N+:4]([O-:13])[C:5]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:6]=2[N:7]=1.[CH2:14]([Sn](CC)(CC)CC)[CH3:15]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:14]([C:2]1[N:3]=[N+:4]([O-:13])[C:5]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:6]=2[N:7]=1)[CH3:15] |^1:32,34,53,72|

Inputs

Step One
Name
Quantity
329 mg
Type
reactant
Smiles
ClC=1N=[N+](C2=C(N1)C=C(C=C2)F)[O-]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)[Sn](CC)(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
196 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution degassed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/pet. ether
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was further purified by chromatography
WASH
Type
WASH
Details
eluting with 5% EtOAc/DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=[N+](C2=C(N1)C=C(C=C2)F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.